2-(Difluoromethyl)naphthalene-3-acetic acid
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Overview
Description
2-(Difluoromethyl)naphthalene-3-acetic acid is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-3-acetic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, often using solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The use of environmentally benign reagents and solvents is also a key consideration in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
2-(Difluoromethyl)naphthalene-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-3-acetic acid involves its interaction with specific molecular targets within cells. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-acetic acid: A closely related compound with similar structural features but differing in the position of the acetic acid group.
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin with similar applications in plant growth regulation.
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
Uniqueness
2-(Difluoromethyl)naphthalene-3-acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity to molecular targets, making it a valuable tool in various research applications .
Properties
CAS No. |
1261588-36-6 |
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Molecular Formula |
C13H10F2O2 |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)11-6-9-4-2-1-3-8(9)5-10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |
InChI Key |
QHVJZYJLRXAOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)C(F)F |
Origin of Product |
United States |
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